molecular formula C9H7F3N2S B6613985 [5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine CAS No. 224957-21-5

[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine

Cat. No.: B6613985
CAS No.: 224957-21-5
M. Wt: 232.23 g/mol
InChI Key: BUNQRTHGGUSUHA-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine is a high-value benzothiazole derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its wide range of biological activities . The structure is further optimized with a trifluoromethyl group, a common substituent used to enhance a compound's metabolic stability, membrane permeability, and binding affinity . The primary amine (-NH2) functional group at the 2-position serves as a versatile handle for further chemical modification, allowing researchers to synthesize diverse libraries of derivatives for structure-activity relationship (SAR) studies. The benzothiazole moiety is a key structural component in numerous therapeutic agents and investigational compounds, including modulators of myc activity for oncology research and novel neuronal nitric oxide synthase (nNOS) inhibitors with neuroprotective effects, as explored in models of Parkinson's disease . This specific combination of the benzothiazole ring, trifluoromethyl group, and reactive amine makes this compound a critical building block for researchers developing new small-molecule inhibitors, probes for biological systems, and potential therapeutics for conditions ranging from cancer to neurological disorders . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2S/c10-9(11,12)5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H,4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNQRTHGGUSUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4-(Trifluoromethyl)thiophenol

The benzothiazole scaffold is commonly constructed via cyclocondensation of ortho-aminothiophenol derivatives with carbonyl sources. For [5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine, 2-amino-4-(trifluoromethyl)thiophenol serves as the starting material. Reaction with chloroacetonitrile in ethanol under reflux (12–16 h) yields the 2-chloromethyl intermediate, which is subsequently aminated.

2-Amino-4-CF3-thiophenol+ClCH2CNEtOH, Δ2-ClCH2-benzothiazoleNH3Target Compound\text{2-Amino-4-CF}3\text{-thiophenol} + \text{ClCH}2\text{CN} \xrightarrow{\text{EtOH, Δ}} \text{2-ClCH}2\text{-benzothiazole} \xrightarrow{\text{NH}3} \text{Target Compound}

This method achieves moderate yields (45–55%) due to competing side reactions during chloromethylation.

One-Pot Thiazole Ring Assembly

An optimized one-pot approach involves sequential Friedel-Crafts acylation and cyclization. 3-(Trifluoromethyl)aniline reacts with thioglycolic acid in polyphosphoric acid (PPA) at 120°C for 6 h, forming the benzothiazole nucleus. The methanamine group is introduced via Mannich reaction using formaldehyde and ammonium chloride.

3-CF3-aniline+HSCH2COOHPPABenzothiazole intermediateHCHO, NH4ClTarget Compound\text{3-CF}3\text{-aniline} + \text{HSCH}2\text{COOH} \xrightarrow{\text{PPA}} \text{Benzothiazole intermediate} \xrightarrow{\text{HCHO, NH}_4\text{Cl}} \text{Target Compound}

This route improves efficiency (65% yield) but requires stringent temperature control to avoid over-alkylation.

Functionalization of Preformed Benzothiazoles

Trifluoromethylation via Halogen Exchange

2-Chloromethyl-5-nitrobenzothiazole undergoes nitro group reduction (H₂/Pd-C, EtOH) to the amine, followed by Sandmeyer reaction with CuCF₃ to install the trifluoromethyl group.

5-NO2-benzothiazoleH2/Pd-C5-NH2-benzothiazoleCuCF35-CF3-benzothiazole\text{5-NO}2\text{-benzothiazole} \xrightarrow{\text{H}2/\text{Pd-C}} \text{5-NH}2\text{-benzothiazole} \xrightarrow{\text{CuCF}3} \text{5-CF}_3\text{-benzothiazole}

Key parameters:

  • Nitro reduction : 90% conversion at 50 psi H₂, 25°C.

  • Trifluoromethylation : 60–70% yield using CuI/1,10-phenanthroline catalyst in DMF.

Direct Amination of 2-Chloromethyl Derivatives

2-Chloromethyl-5-(trifluoromethyl)benzothiazole reacts with aqueous ammonia (28% w/w) in a sealed tube at 100°C for 8 h, achieving 75–80% conversion to the methanamine product. Side products include dimeric species (∼15%), necessitating chromatographic purification.

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Aryl boronic esters bearing trifluoromethyl groups couple with 2-aminomethylbenzothiazole precursors via Suzuki-Miyaura reaction. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1), this method attains 85% yield with minimal dehalogenation.

2-Br-benzothiazole+CF3-BpinPd(0)5-CF3-benzothiazole\text{2-Br-benzothiazole} + \text{CF}3\text{-Bpin} \xrightarrow{\text{Pd(0)}} \text{5-CF}3\text{-benzothiazole}

Optimized conditions :

  • Temperature: 80°C

  • Reaction time: 12 h

  • Ligand: SPhos (2 mol%)

Photoredox Amination

Visible-light-mediated amination employs Ir(ppy)₃ as a photocatalyst and NH₃·H₂O as the amine source. 2-Chloromethyl-5-(trifluoromethyl)benzothiazole reacts under blue LED irradiation (24 h, RT), achieving 92% yield with exceptional regioselectivity.

2-ClCH2-benzothiazolehν, Ir(ppy)3Target Compound\text{2-ClCH}2\text{-benzothiazole} \xrightarrow{\text{hν, Ir(ppy)}3} \text{Target Compound}

Advantages :

  • Ambient temperature

  • No byproducts from over-alkylation

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Cyclocondensation45–5585–90Side reactions during chloromethylation
One-Pot Assembly6592Temperature sensitivity
Halogen Exchange60–7088Multi-step purification
Palladium Cross-Coupling8595Catalyst cost
Photoredox Amination9298Specialized equipment required

Industrial-Scale Considerations

For bulk production, the one-pot assembly and photoredox methods are most viable. The former balances cost and yield, while the latter offers superior efficiency despite higher initial setup costs. Critical factors include:

  • Solvent recovery : Ethanol and toluene are recyclable via distillation.

  • Catalyst reuse : Pd catalysts can be recovered via filtration with <5% activity loss.

  • Byproduct management : Dimeric impurities are minimized using flow chemistry setups .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine group participates in condensation and nucleophilic substitution reactions:

Schiff Base Formation

Reaction with aldehydes or ketones under mild acidic or basic conditions yields Schiff bases. For example:

[5-(CF3)-benzothiazol-2-yl]methanamine+RCHO[5-(CF3)-benzothiazol-2-yl]methanimine+H2O\text{[5-(CF}_3\text{)-benzothiazol-2-yl]methanamine} + \text{RCHO} \rightarrow \text{[5-(CF}_3\text{)-benzothiazol-2-yl]methanimine} + \text{H}_2\text{O}

This reaction is analogous to methods used for similar benzothiazole derivatives .

Acylation and Sulfonylation

The amine reacts with acyl chlorides or sulfonyl chlorides in anhydrous solvents (e.g., THF, DCM) to form amides or sulfonamides. For instance:

[5-(CF3)-benzothiazol-2-yl]methanamine+RCOCl[5-(CF3)-benzothiazol-2-yl]acetamide+HCl\text{[5-(CF}_3\text{)-benzothiazol-2-yl]methanamine} + \text{RCOCl} \rightarrow \text{[5-(CF}_3\text{)-benzothiazol-2-yl]acetamide} + \text{HCl}

Yields depend on steric and electronic effects of the acyl group .

Electrophilic Substitution on the Benzothiazole Ring

The trifluoromethyl group deactivates the benzothiazole ring, directing electrophiles to specific positions:

Reaction Type Conditions Position Modified Yield Reference
Halogenation NBS or Br₂ in DMF, 80°CC-4 or C-645–60%
Nitration HNO₃/H₂SO₄, 0°CC-430–40%
Sulfonation ClSO₃H, refluxC-450%

The C-4 position is most reactive due to the electron-withdrawing trifluoromethyl group at C-5 .

Metal-Catalyzed Cross-Coupling Reactions

The benzothiazole scaffold participates in palladium- or copper-catalyzed couplings:

Buchwald–Hartwig Amination

Reaction with aryl halides in the presence of Pd(OAc)₂/Xantphos and Cs₂CO₃ yields diarylamine derivatives:

[5-(CF3)-benzothiazol-2-yl]methanamine+Ar-XPd catalystAr-NH-[5-(CF3)-benzothiazol-2-yl]methane\text{[5-(CF}_3\text{)-benzothiazol-2-yl]methanamine} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-NH-[5-(CF}_3\text{)-benzothiazol-2-yl]methane}

Optimal conditions: toluene, 110°C, 24 h (yields: 60–75%) .

Sonogashira Coupling

Alkynylation at C-4 using terminal alkynes and CuI/Pd(PPh₃)₄ catalysts:

[5-(CF3)-benzothiazol-2-yl]methanamine+HC≡C-RC-4-alkynylated product\text{[5-(CF}_3\text{)-benzothiazol-2-yl]methanamine} + \text{HC≡C-R} \rightarrow \text{C-4-alkynylated product}

Yields range from 55% to 70% .

Multicomponent Reactions

The amine group facilitates participation in one-pot syntheses:

Mannich Reaction

Involves formaldehyde and secondary amines to generate aminomethylated derivatives:

[5-(CF3)-benzothiazol-2-yl]methanamine+HCHO+R₂NHMannich base\text{[5-(CF}_3\text{)-benzothiazol-2-yl]methanamine} + \text{HCHO} + \text{R₂NH} \rightarrow \text{Mannich base}

Yields improve with electron-rich amines (e.g., morpholine: 85%) .

Ugi Reaction

Four-component reactions with aldehydes, isocyanides, and carboxylic acids produce peptidomimetics:

Amine+RCHO+RNC+RCOOHUgi adduct\text{Amine} + \text{RCHO} + \text{RNC} + \text{RCOOH} \rightarrow \text{Ugi adduct}

Reported yields: 40–65% under microwave irradiation .

Radical-Mediated Transformations

The trifluoromethyl group enables radical-based functionalization:

CF₃ Radical Transfer

In the presence of Zn(OTf)₂ or Re catalysts, the trifluoromethyl group participates in radical chain reactions:

[5-(CF3)-benzothiazol-2-yl]methanamineMTO, benzeneCF3-aryl adducts\text{[5-(CF}_3\text{)-benzothiazol-2-yl]methanamine} \xrightarrow{\text{MTO, benzene}} \text{CF}_3\text{-aryl adducts}

Induction periods of 1 h precede rapid CF₃ transfer .

Stability and Side Reactions

  • Oxidative Degradation : Exposure to H₂O₂ or O₂ leads to sulfoxide/sulfone formation at the thiazole sulfur .

  • Hydrolysis : The amine group resists hydrolysis under acidic conditions (pH < 3) but degrades at pH > 10 .

Key Research Findings

  • Biological Activity Modulation : Acylation of the amine enhances antimicrobial potency (MIC reduction from 32 μg/mL to 8 μg/mL against S. aureus) .

  • Electronic Effects : Halogenation at C-4 increases lipophilicity (logP increases by 0.5–1.0 units) .

  • Catalytic Efficiency : Pd-based systems achieve TONs > 500 in cross-couplings .

This compound’s reactivity profile positions it as a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily explored for its potential therapeutic effects. Benzothiazole derivatives are known for a wide range of biological activities, making them valuable in drug development.

Therapeutic Effects

Research indicates that [5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine exhibits significant pharmacological properties. Key therapeutic areas include:

  • Antimicrobial Activity : Studies show that compounds with similar scaffolds can inhibit bacterial growth.
  • Anticancer Properties : Research has suggested that this compound may induce apoptosis in cancer cells.
  • Neuroprotective Effects : Some derivatives have demonstrated potential in protecting neurons from damage.

Biological Assays

Biological activity is often assessed through dose-response curves to determine efficacy and toxicity. For instance, assays measuring the compound's interaction with specific biological targets provide insights into its mechanism of action.

Chemical Reactivity

The reactivity of this compound is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution : The amine group can participate in nucleophilic attacks on electrophilic centers.
  • Electrophilic Aromatic Substitution : The benzothiazole ring can undergo electrophilic substitution reactions, leading to diverse derivatives.

Synthetic Routes

Several synthetic methods have been developed for producing this compound, allowing variations in yield and purity based on reaction conditions such as temperature and solvent choice.

Interaction Studies

Understanding the binding affinity of this compound to biological targets is crucial for enhancing its therapeutic potential. Interaction studies reveal how structural modifications can affect biological activity.

Binding Affinity Analysis

These studies typically involve:

  • Surface Plasmon Resonance (SPR) : To measure the real-time binding interactions.
  • Isothermal Titration Calorimetry (ITC) : For determining thermodynamic parameters of binding.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a notable inhibition zone, indicating its effectiveness as an antimicrobial agent.

Mechanism of Action

The mechanism of action of [5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzothiazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Core Heterocycle :

    • Benzothiazole (target compound): The fused benzene-thiazole system provides aromaticity and planar geometry, favoring π-π stacking in protein binding pockets.
    • Thiadiazole (): Less aromatic, with a five-membered ring containing two nitrogen and one sulfur atom, often associated with diverse bioactivities like antifungal and insecticidal effects .
    • Thiazole (): Simpler heterocycle with nitrogen and sulfur, commonly used in drug design for its metabolic resistance.
  • Substituent Effects :

    • Trifluoromethyl (-CF₃) : Enhances electron-withdrawing properties, improving stability against oxidative metabolism. Present in all listed compounds.
    • Sulfonyl Groups (): Increase polarity and solubility but may reduce cell membrane permeability.
    • Ethanamine vs. Methanamine : The ethylamine chain in ’s compound increases molecular weight and lipophilicity compared to the target compound’s methylamine group.

Biological Activity

[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzothiazole core and a trifluoromethyl substituent. This compound has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C9H6F3NOS
  • Molecular Weight : 233.21 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may improve its cellular uptake and bioactivity compared to other benzothiazole derivatives. The benzothiazole moiety is known for its diverse pharmacological properties, making this compound a promising candidate for further drug development.

The biological activity of this compound is attributed to its interactions with various biological targets. Preliminary studies suggest that it may interact with proteins involved in cancer progression and microbial resistance mechanisms. The exact biochemical pathways and pharmacokinetics are still under investigation, but initial findings indicate potential for significant therapeutic effects.

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Studies indicate that benzothiazole derivatives often exhibit antimicrobial properties, and this compound is no exception. It has been evaluated for its effectiveness against bacteria and fungi, demonstrating significant inhibitory activity.

Microbial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL
Fusarium oxysporum12.5 µg/mL

These values suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

Research into the anticancer properties of this compound has yielded encouraging results. In vitro studies have indicated that this compound may inhibit the growth of certain cancer cell lines. For instance:

Cancer Cell Line IC50 Value
MCF-7 (breast cancer)4.1 µg/mL
A549 (lung cancer)6.0 µg/mL

These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Antifungal Activity Study : A study demonstrated that derivatives with trifluoromethyl groups exhibited enhanced antifungal activity compared to their non-fluorinated counterparts. The presence of this group was correlated with improved bioactivity against various fungal pathogens, including Fusarium species .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the benzothiazole core can significantly impact biological activity. For example, introducing different substituents on the benzothiazole ring can enhance or diminish antimicrobial properties, indicating that careful design is crucial for optimizing efficacy .

Q & A

Q. What are the standard synthetic routes for [5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine, and how can purity be optimized?

  • Methodological Answer : A common approach involves multi-step synthesis starting from substituted benzothiazole precursors. For example:

Cyclization : React 5-(trifluoromethyl)benzothiazole derivatives with methylamine under reflux in ethanol, using catalytic acid (e.g., H₂SO₄) to form the benzothiazole core .

Functionalization : Introduce the methanamine group via nucleophilic substitution or reductive amination. Lithium aluminum hydride (LiAlH₄) may reduce nitrile intermediates to primary amines .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the compound. Recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the benzothiazole scaffold and trifluoromethyl group (δ ~110-120 ppm for CF₃ in ¹³C). Methanamine protons appear as a singlet at δ ~3.5-4.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₉H₇F₃N₂S).
  • FT-IR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO (primary solvent), PBS, and ethanol. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability Studies : Incubate at 25°C and 37°C in assay buffers (pH 4–9). Monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalysis : Replace traditional acids with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent Optimization : Use toluene or acetonitrile for better heat transfer and reduced side reactions.
  • Process Monitoring : Implement in situ FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters (e.g., temperature, stoichiometry) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace CF₃ with Cl or CH₃) to isolate pharmacophoric elements .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .
  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀, Ki) using statistical tools (Prism, R) to identify outliers or assay-specific artifacts .

Q. How can crystallographic data inform drug design for this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Determine bond lengths/angles and π-π stacking interactions (e.g., between benzothiazole and aromatic residues in target proteins) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···F contacts) to predict packing efficiency and polymorph stability .

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